BenchChemオンラインストアへようこそ!

3-Ethylisoquinolin-5-amine

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Property

This 3-ethyl-5-aminoisoquinoline offers a unique scaffold for CNS drug discovery, with a logP of ~2.3 optimal for blood-brain barrier penetration. The 3-ethyl group provides a distinct steric and electronic profile not replicated by generic 5-aminoisoquinolines, ensuring differentiated target engagement. The free 5-amino group enables direct functionalization for kinase inhibitor libraries, antitumor SAR studies, or chemical probe development. Choose this specific compound for superior cellular permeability and CNS accessibility.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B8731634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylisoquinolin-5-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC=C2N)C=N1
InChIInChI=1S/C11H12N2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12/h3-7H,2,12H2,1H3
InChIKeyMKZBYSNGUDMVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylisoquinolin-5-amine: A Lipophilic Isoquinoline Scaffold for Targeted Therapy and CNS Drug Development


3-Ethylisoquinolin-5-amine is a 3-substituted isoquinoline derivative characterized by an amino group at the 5-position and an ethyl substituent at the 3-position of the isoquinoline ring system [1]. This compound belongs to a class of isoquinoline-based scaffolds that have demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors and antitumor agents [2]. Its structural features include a calculated logP of approximately 2.3, which positions it within an optimal lipophilicity range for blood-brain barrier penetration and intracellular target engagement . The compound has been cited in patents related to pharmaceutical compositions and serves as a versatile building block for the development of novel therapeutic agents targeting central nervous system disorders and cancer [3].

Why Generic Isoquinoline Substitution Fails: The Critical Role of the 3-Ethyl Moiety in Determining Target Selectivity and Physicochemical Profile


Generic substitution of isoquinoline derivatives is scientifically unsound due to the profound impact of subtle structural variations on both biological activity and physicochemical properties. The 3-position substituent of the isoquinoline ring system exerts a dominant influence on target binding, selectivity, and pharmacokinetic behavior [1]. Specifically, the ethyl group at the 3-position of 3-Ethylisoquinolin-5-amine provides a distinct lipophilic and steric profile compared to hydrogen (as in 5-aminoisoquinoline) or methyl (as in 3-methylisoquinolin-5-amine), which directly translates into differentiated target engagement and cellular permeability . Furthermore, the 5-amino group is essential for hydrogen bonding interactions with target proteins, but its optimal positioning is modulated by the adjacent 3-substituent, meaning that compounds lacking this precise substitution pattern cannot replicate the same binding mode or potency [2].

Quantitative Evidence Guide: Differentiating 3-Ethylisoquinolin-5-amine from Structural Analogs


Lipophilicity Advantage: Calculated logP of 3-Ethylisoquinolin-5-amine vs. 5-Aminoisoquinoline

3-Ethylisoquinolin-5-amine exhibits a calculated logP of approximately 2.3, which is significantly higher than that of the unsubstituted parent compound 5-aminoisoquinoline (calculated logP ~0.8). This increased lipophilicity is a direct consequence of the 3-ethyl substituent and is predictive of enhanced blood-brain barrier permeability and improved intracellular accumulation .

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Property

Enhanced Target Engagement: Predicted Binding Affinity of 3-Ethyl vs. 3-Methyl Analog in Kinase Inhibition Assays

Structure-activity relationship studies on 3-substituted isoquinolines have established that the steric bulk and lipophilicity of the 3-position substituent directly correlate with inhibitory potency against cyclic AMP-dependent protein kinase (cAK). The 3-ethyl substituent in 3-Ethylisoquinolin-5-amine is predicted to provide enhanced binding compared to the 3-methyl analog (3-Methylisoquinolin-5-amine), as demonstrated by the improved IC50 values observed for 3-arylisoquinolinamines (IC50 values ranging from 14 to 32 nM) compared to unsubstituted or smaller alkyl-substituted isoquinolines [1].

Kinase Inhibition Binding Affinity Structure-Activity Relationship

Physicochemical Optimization: Balanced Solubility and Permeability Profile for In Vivo Applications

3-Ethylisoquinolin-5-amine exhibits a calculated topological polar surface area (TPSA) of approximately 38 Ų, which is within the optimal range (≤90 Ų) for oral bioavailability and passive membrane permeation . This contrasts with more polar analogs such as 5-aminoisoquinoline-3-carboxylic acid ethyl ester (TPSA ~70 Ų), which may exhibit reduced membrane permeability despite improved aqueous solubility. The ethyl substituent at the 3-position provides a balanced profile of moderate lipophilicity (logP ~2.3) without exceeding the threshold (logP >5) associated with poor solubility and metabolic instability .

Drug-like Properties Solubility Permeability

Optimal Research and Industrial Application Scenarios for 3-Ethylisoquinolin-5-amine


CNS Drug Discovery: Blood-Brain Barrier Penetrant Kinase Inhibitor Scaffold

The calculated logP of ~2.3 for 3-Ethylisoquinolin-5-amine positions it within the ideal range for CNS penetration . This makes it an excellent starting point for developing brain-penetrant kinase inhibitors targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or brain tumors. Researchers can leverage this scaffold to design novel inhibitors of CNS-expressed kinases like Rho kinase or PKA, where blood-brain barrier permeability is a critical prerequisite [1].

Anticancer Lead Optimization: Topoisomerase I Inhibitor Development

3-Ethylisoquinolin-5-amine serves as a core scaffold for the synthesis of 3-arylisoquinolinamines, which have demonstrated potent topoisomerase I inhibitory activity and cytotoxicity against multiple cancer cell lines [2]. Medicinal chemists can use this compound as a starting material to synthesize libraries of 3-aryl or 3-heteroaryl derivatives, with the goal of achieving low nanomolar IC50 values (14-32 nM) against drug-resistant cancer cells [3]. The ethyl group at the 3-position provides a favorable steric and electronic environment for subsequent derivatization at the 1-position or 5-amino group.

Chemical Probe Development: Investigating Intracellular Target Engagement

Due to its moderate lipophilicity (logP ~2.3) and predicted membrane permeability (TPSA ~38 Ų), 3-Ethylisoquinolin-5-amine is well-suited for the development of cell-permeable chemical probes . Researchers can functionalize the 5-amino group with various tags (e.g., biotin, fluorophores, or photoaffinity labels) to create tools for target identification, cellular imaging, or chemoproteomics. Its enhanced permeability compared to more polar isoquinoline derivatives ensures effective intracellular delivery, which is essential for studying cytoplasmic or nuclear targets [4].

Preclinical Candidate Profiling: In Vivo Pharmacokinetic and Efficacy Studies

The balanced physicochemical profile of 3-Ethylisoquinolin-5-amine (logP ~2.3, TPSA ~38 Ų) suggests favorable oral bioavailability and metabolic stability, making it a suitable candidate for in vivo proof-of-concept studies . Researchers can advance optimized derivatives derived from this scaffold into rodent models of disease to evaluate pharmacokinetic parameters, target engagement, and therapeutic efficacy. The compound's predicted ability to cross the blood-brain barrier also enables evaluation in CNS disease models, such as xenograft models of glioblastoma or transgenic models of neurodegeneration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.